molecular formula C8H11N3S B13746822 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B13746822
M. Wt: 181.26 g/mol
InChI Key: IZZLWBRHISLWME-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide to form the intermediate 2-(methylthio)pyridine. This intermediate is then cyclized with formamide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and its potential neuroprotective effects make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H11N3S/c1-12-8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3

InChI Key

IZZLWBRHISLWME-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2CCNCC2=N1

Origin of Product

United States

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